molecular formula C14H18O8 B154393 2-Methoxycarbonylphenyl beta-D-glucopyranoside CAS No. 10019-60-0

2-Methoxycarbonylphenyl beta-D-glucopyranoside

Cat. No. B154393
CAS RN: 10019-60-0
M. Wt: 314.29 g/mol
InChI Key: ONKIQNFPVXNOBV-YGEZULPYSA-N
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Description

Total Synthesis of Indole Derivative

The synthesis of indole-3-acetonitrile-4-methoxy-2-C-β-D-glucopyranoside, a C-glycoside with cytotoxic activity, was achieved through a ten-step process starting from ethynyl-β-C-glycoside and 2-iodo-3-nitrophenyl acetate. Key steps included a Sonogashira coupling and a CuI-mediated indole formation. However, the NMR data for the synthetic compound differed from the natural product, suggesting a need for structural revision of the natural product to possibly include an alternate carbohydrate substituent .

Stereospecific Synthesis and Conformation Analysis

Stereospecific synthesis of deuterio methyl glucopyranosides was performed to study their side chain conformations. NMR studies indicated that the 2,6-diamino-2,6-dideoxyglucopyranosides predominantly adopt the gt conformation, while the 2-amino-2-deoxy glucopyranosides exist as a mixture of gg and gt conformers. This research provides insight into the conformational preferences of these sugar derivatives .

Crystal Structure of Acetamido Derivative

The crystal structure of p-methoxyphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside was determined using X-ray diffraction. The compound crystallizes in the hexagonal space group P65, with an intermolecular hydrogen bond observed between the amido hydrogen and the carbonyl oxygen of the acetamido group in another molecule. This study contributes to the understanding of intermolecular interactions in such compounds .

Crystal Structure of a Natural β-D-glucosylflavone

A natural β-D-glucosylflavone isolated from Argemone mexicana Linn. was analyzed for its crystal structure. The compound crystallizes in the monoclinic space group C2, with the glucose moiety nearly perpendicular to the benzopyran ring system. The structure is stabilized by hydrogen bonds and C-H…π and π-π interactions, which are crucial for the stability and properties of the compound .

Modified Oligosaccharide for Protein Interaction Studies

Methyl 4-O-(4-alpha-D-glucopyranosyloxy-4-methoxybutyl)-alpha-D-glucopyranoside was synthesized to study carbohydrate-protein interactions. This modified oligosaccharide competitively inhibits the hydrolysis of p-nitrophenyl alpha-maltotrioside by porcine alpha-amylase, demonstrating its potential as a tool for probing multisite protein interactions .

Properties of 2-Aminoethyl β-D-glucopyranoside

The synthesis and hydrolysis rates of 2-aminoethyl β-D-glucopyranoside were investigated. The hydrolysis rates at various temperatures and the calculated activation energy provide insights into the chemical stability and reactivity of this compound. The hydrolysis rate is slightly lower than that of ethyl β-D-glucopyranoside but significantly higher than that of methyl 2-amino-2-deoxy-β-D-glucopyranoside, indicating the influence of the aminoethyl group on the compound's properties .

Scientific Research Applications

Colorimetric Assays in Clinical Chemistry

2-Methoxycarbonylphenyl derivatives, specifically 2-methoxy-4-(2'-nitrovinyl)-phenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside, have been used in colorimetric assays for enzymes like N-acetyl-beta-D-glucosaminidase and beta-D-galactosidase in human urine. This method provides a reliable alternative to established assays, offering simplicity and the potential for automation in clinical chemistry laboratories (Yuen et al., 1982).

Liquid Crystalline Behavior Studies

In the field of material science, derivatives of beta-D-glucopyranosides, such as 4-alkoxyphenyl beta-D-glucopyranosides, have been studied for their liquid crystalline properties. These studies, focusing on different alkoxy substituents, contribute to understanding the behavior of these compounds in various phases and their potential applications in creating new materials (Smits et al., 1997).

Glycosylation Potential in Biocatalysis

Research in biocatalysis has explored the use of enzymes like cellobiose phosphorylase for the synthesis of various beta-glucosides, including compounds like octyl beta-D-glucopyranoside. This area of study is significant for the development of new methods in the synthesis of bioactive compounds and understanding enzyme behavior in different solvents (Winter et al., 2015).

Exploration of Novel Compounds in Phytochemistry

The study of plant-derived compounds has led to the isolation of various glucopyranoside derivatives with potential medicinal properties. For example, research on the fruit of anise isolated new compounds like 3-hydroxyanethole beta-D-glucopyranoside and 3-hydroxyestragole beta-D-glucopyranoside, contributing to our understanding of natural product chemistry and potential therapeutic applications (Fujimatu et al., 2003).

Safety And Hazards

The safety data sheet advises to avoid contact with skin and eyes, formation of dust and aerosols, and exposure without special instructions .

properties

IUPAC Name

methyl 2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O8/c1-20-13(19)7-4-2-3-5-8(7)21-14-12(18)11(17)10(16)9(6-15)22-14/h2-5,9-12,14-18H,6H2,1H3/t9-,10-,11+,12-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONKIQNFPVXNOBV-YGEZULPYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1OC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=CC=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70428813
Record name ZINC05234420
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxycarbonylphenyl beta-D-glucopyranoside

CAS RN

10019-60-0
Record name Methyl 2-O-β-D-glucopyranosylbenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10019-60-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ZINC05234420
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methoxycarbonylphenyl beta-D-glucopyranoside
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2-Methoxycarbonylphenyl beta-D-glucopyranoside
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2-Methoxycarbonylphenyl beta-D-glucopyranoside
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2-Methoxycarbonylphenyl beta-D-glucopyranoside
Reactant of Route 5
2-Methoxycarbonylphenyl beta-D-glucopyranoside
Reactant of Route 6
2-Methoxycarbonylphenyl beta-D-glucopyranoside

Citations

For This Compound
2
Citations
HTT Tran, MR Márton, C Herz, R Maul, S Baldermann… - Phytomedicine, 2016 - Elsevier
Background Nasturtium (Indian cress, Tropaeolum majus) is known for its pharmacological value in the treatment of bacterial infections of the upper air tract and urinary bladder. …
Number of citations: 33 www.sciencedirect.com
MK Hameed, W Umar, A Razzaq, S Wei, Q Niu… - Scientia …, 2023 - Elsevier
Lettuce is an important leafy vegetable and an excellent source of phytochemicals in human diets. However, the metabolic levels in different green and red type lettuce varieties are not …
Number of citations: 0 www.sciencedirect.com

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